molecular formula C2H9NO4S B1583655 Ethanesulfonic acid, 2-hydroxy-, monoammonium salt CAS No. 57267-78-4

Ethanesulfonic acid, 2-hydroxy-, monoammonium salt

Cat. No. B1583655
CAS RN: 57267-78-4
M. Wt: 143.16 g/mol
InChI Key: LLOHIFXFHGMBNO-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-hydroxy-, monoammonium salt, also known as Isethionic acid ammonium salt, is a highly versatile substance that is commonly used in various scientific experiments. It is a white crystal . The molecular formula is C2H9NO4S and the molecular weight is 143

Scientific Research Applications

    Biological Research

    • Ethanesulfonic acid, 2-hydroxy-, monoammonium salt is commonly used in biological research .
    • It is used as a general-purpose buffer in various experiments .

    Tissue Culture

    • This compound is used in tissue culture applications .

    Phosphorylation and Photophosphorylation

    • It is used in phosphorylation and photophosphorylation processes .

    Transmission Electron Microscopy

    • This compound is used in transmission electron microscopy .

    Surfactants

    • Sodium 2-hydroxyethyl sulfonate, the sodium salt of 2-hydroxyethane sulfonic acid (isethionic acid), is used as a hydrophilic head group in washing-active surfactants, known as isethionates .
    • These surfactants are known for their strong polarity and resistance to multivalent ions .

    Proton-Conductive Hydrogel Membranes

    • Monoammonium salts of multiprotic acids, including “Ethanesulfonic acid, 2-hydroxy-, monoammonium salt”, are used as dopants to construct proton-conductive hydrogel membranes for fuel cell applications .
    • The specific methods and procedures would involve the radical polymerization of acrylamide and ethylene glycol dimethacrylate dissolved in aqueous solutions of the monoammonium salt .
    • The results or outcomes would be specific to the individual experiment, but generally, the ionic conductivities of the hydrogels doped with these salts were found to be superior to those doped with the corresponding inorganic acids .

    Biological Buffer

    • HEPES salt, or 4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt, is a zwitterionic biological buffer that is widely used in biological and biochemical research .
    • It has a buffering range of pH 6.8 to 8.2, making it ideal for a variety of research applications .

    High Production Volume Chemical

    • Sodium 2-hydroxyethyl sulfonate, the sodium salt of 2-hydroxyethane sulfonic acid (isethionic acid), is used as a hydrophilic head group in washing-active surfactants, known as isethionates .
    • It is being studied as a high production volume chemical in the “High Production Volume (HPV) Chemical Challenge Program” of the US Environmental Protection Ministry EPA .

properties

IUPAC Name

azanium;2-hydroxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S.H3N/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOHIFXFHGMBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-36-8 (Parent)
Record name Ethanesulfonic acid, 2-hydroxy-, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057267784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6069169
Record name Ammonium 2-hydroxyethanesulphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium 2-hydroxyethanesulphonate

CAS RN

57267-78-4
Record name Ammonium isethionate
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URL https://commonchemistry.cas.org/detail?cas_rn=57267-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonic acid, 2-hydroxy-, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057267784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-hydroxy-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
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Record name Ammonium 2-hydroxyethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium 2-hydroxyethanesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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